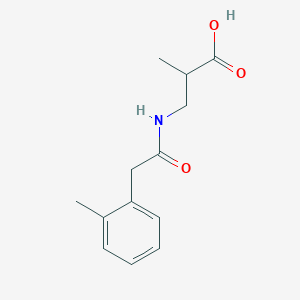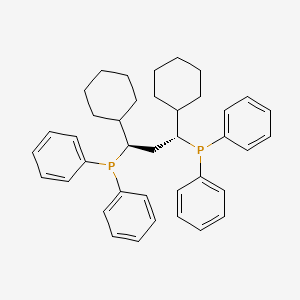
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane typically involves the reaction of 1,3-dicyclohexylpropane with diphenylphosphine under specific conditions. The process can be summarized as follows:
Starting Materials: 1,3-Dicyclohexylpropane and diphenylphosphine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 1,3-dicyclohexylpropane.
Solvent: Common solvents used include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane undergoes various chemical reactions, including:
Coordination with Transition Metals: Forms stable complexes with metals such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in ligand exchange reactions with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Ligand exchange reactions often occur in the presence of a suitable metal precursor and solvent.
Major Products Formed
Metal Complexes: The primary products are metal-phosphine complexes, which are crucial intermediates in catalytic cycles.
Phosphine Oxides: Formed during oxidation reactions.
科学的研究の応用
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane has numerous applications in scientific research:
Asymmetric Catalysis: Widely used in enantioselective hydrogenation and hydroformylation reactions.
Cross-Coupling Reactions: Serves as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biological Studies: Investigated for its potential in drug development and enzyme mimetics.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of (1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane involves its coordination to transition metals, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for the induction of asymmetry in the products, making it valuable in enantioselective synthesis. The molecular targets include metal centers in catalytic cycles, where the ligand modulates the reactivity and selectivity of the metal.
類似化合物との比較
Similar Compounds
®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in enantioselective reactions.
DIPAMP: A chiral diphosphine ligand known for its use in asymmetric hydrogenation.
Uniqueness
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane is unique due to its specific chiral configuration and the steric environment provided by the cyclohexyl groups. This distinct structure allows for high enantioselectivity and stability in catalytic processes, making it a preferred choice in many asymmetric syntheses.
特性
分子式 |
C39H46P2 |
|---|---|
分子量 |
576.7 g/mol |
IUPAC名 |
[(1R,3R)-1,3-dicyclohexyl-3-diphenylphosphanylpropyl]-diphenylphosphane |
InChI |
InChI=1S/C39H46P2/c1-7-19-32(20-8-1)38(40(34-23-11-3-12-24-34)35-25-13-4-14-26-35)31-39(33-21-9-2-10-22-33)41(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h3-6,11-18,23-30,32-33,38-39H,1-2,7-10,19-22,31H2/t38-,39-/m1/s1 |
InChIキー |
OHHRETAQTBGNTI-LJEWAXOPSA-N |
異性体SMILES |
C1CCC(CC1)[C@@H](C[C@H](C2CCCCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
C1CCC(CC1)C(CC(C2CCCCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


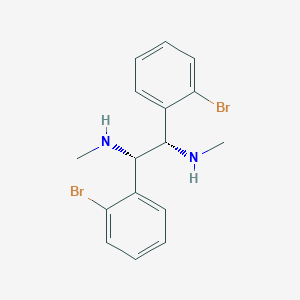
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)

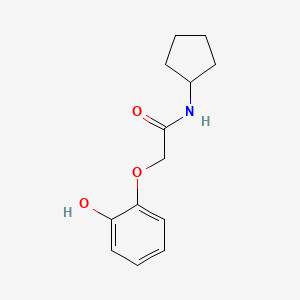
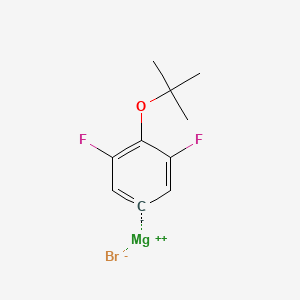
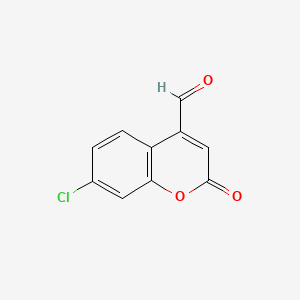
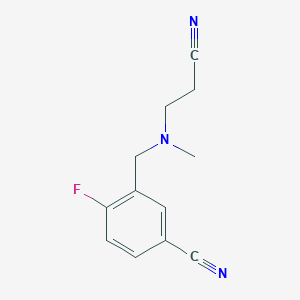
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
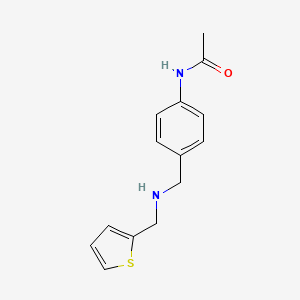

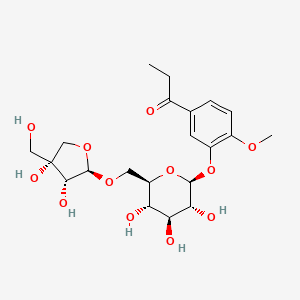
![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)
